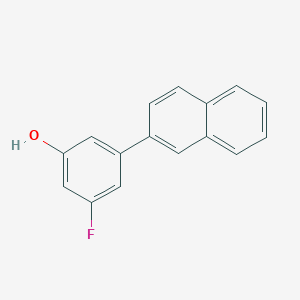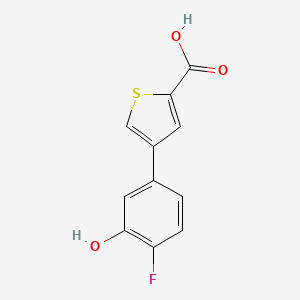
4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% (4-CMPF) is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 101-102°C and is highly soluble in water. 4-CMPF is a versatile compound with a wide range of applications in the fields of organic synthesis, analytical chemistry, and pharmacology.
Applications De Recherche Scientifique
4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used as a reagent in analytical chemistry, as a chromogenic agent in immunoassays, and as a fluorescent probe in biochemistry. Additionally, 4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% is used in the synthesis of polymers, as a catalyst in organic synthesis, and as a ligand in coordination chemistry.
Mécanisme D'action
4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% acts as an inhibitor of enzymes involved in the metabolism of drugs. It has been shown to inhibit the action of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the liver. Additionally, 4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% has been shown to inhibit the action of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the action of cytochrome P450 enzymes, which can lead to an increase in the concentration of drugs in the body. Additionally, 4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% has been shown to inhibit the action of monoamine oxidase, which can lead to an increase in the concentration of neurotransmitters in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% in laboratory experiments has several advantages. It is a highly soluble compound, which makes it easy to use in a variety of experiments. Additionally, it is a versatile compound with a wide range of applications in organic synthesis, analytical chemistry, and pharmacology. However, there are some limitations to its use in laboratory experiments. 4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% is a toxic compound and must be handled with care. Additionally, it is a relatively expensive compound, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% in scientific research. It could be used in the development of new pharmaceuticals or pesticides. Additionally, it could be used in the development of new analytical methods or as a fluorescent probe in biochemistry. It could also be used in the development of new polymers or as a catalyst in organic synthesis. Finally, it could be used as a ligand in coordination chemistry.
Méthodes De Synthèse
4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% is synthesized through a three-step process. The first step involves the reaction of 4-chloro-3-methylphenol with fluoroacetic acid in the presence of a base such as potassium carbonate. This reaction yields 4-chloro-3-methyl-2-fluorophenol. The second step involves the reaction of the intermediate with sodium hydroxide to yield 4-(4-chloro-3-methylphenyl)-2-fluorophenol. The third step involves the purification of the product by recrystallization.
Propriétés
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-6-9(2-4-11(8)14)10-3-5-13(16)12(15)7-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYOGOJYBGVVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684322 |
Source


|
| Record name | 4'-Chloro-3-fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-30-2 |
Source


|
| Record name | 4'-Chloro-3-fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














